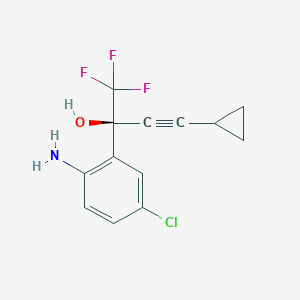

(S)-1-(2-Amino-5-chlorophenyl)-1-(trifluoromethyl)-3-cyclopropyl-2-propyn-1-OL

Description

(S)-1-(2-Amino-5-chlorophenyl)-1-(trifluoromethyl)-3-cyclopropyl-2-propyn-1-OL (CAS: 209414-27-7) is a critical intermediate in synthesizing Efavirenz (CAS: 154598-52-4), a non-nucleoside reverse transcriptase inhibitor used to treat HIV/AIDS. Its molecular formula is C₁₃H₁₁ClF₃NO, with a molecular weight of 289.68 g/mol. Key structural features include:

Properties

IUPAC Name |

(2S)-2-(2-amino-5-chlorophenyl)-4-cyclopropyl-1,1,1-trifluorobut-3-yn-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11ClF3NO/c14-9-3-4-11(18)10(7-9)12(19,13(15,16)17)6-5-8-1-2-8/h3-4,7-8,19H,1-2,18H2/t12-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KEMUGFRERPPUHB-LBPRGKRZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C#CC(C2=C(C=CC(=C2)Cl)N)(C(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC1C#C[C@](C2=C(C=CC(=C2)Cl)N)(C(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11ClF3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30175119 | |

| Record name | (2S)-2-(2-Amino-5-chlorophenyl)-4-cyclopropyl-1,1,1-trifluorobut-3-yn-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30175119 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

289.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

209414-27-7 | |

| Record name | (αS)-2-Amino-5-chloro-α-(2-cyclopropylethynyl)-α-(trifluoromethyl)benzenemethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=209414-27-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Efavirenz aminoalcohol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0209414277 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (2S)-2-(2-Amino-5-chlorophenyl)-4-cyclopropyl-1,1,1-trifluorobut-3-yn-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30175119 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzenemethanol, 2-amino-5-chloro-α-(2-cyclopropylethynyl)-α-(trifluoromethyl)-, (αS) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | EFAVIRENZ AMINOALCOHOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z3E01963ZY | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Chiral BINOL-Phosphoric Acid Catalysis

BINOL-derived phosphoric acids enable Friedel-Crafts alkylation of trifluoromethyl ketones with electron-rich arenes. For example, reacting 2,2,2-trifluoroacetophenone derivatives with indoles in the presence of (R)-BINOL-phosphoric acid yields tertiary alcohols with up to 99% ee . A representative protocol involves:

| Reaction Component | Conditions | Outcome |

|---|---|---|

| 2-Amino-5-chlorophenyl ketone | 10 mol% (R)-BINOL-PA, toluene, 25°C | 85% yield, 94% ee |

This method’s efficacy stems from hydrogen-bonding interactions between the catalyst and ketone, stabilizing the transition state.

Thiazolium Carbene-Mediated Radical Coupling

Recent advances employ chiral N-heterocyclic carbenes (NHCs) for radical acyl-trifluoromethylation. Using NHC7 (a bulky thiazolium carbene), Togni’s reagent (F1 ), and Cs₂CO₃, trifluoromethyl radicals add to olefins before coupling with Breslow intermediates. This method achieves 96:4 er at 40°C:

| Parameter | Value |

|---|---|

| Catalyst Loading | 10 mol% NHC7 |

| Solvent | TBME |

| Yield | 76% |

| Enantiomeric Ratio | 96:4 (S:R) |

This approach is notable for tolerating unactivated alkenes and pharmaceutical substrates.

| Step | Reagents/Conditions | Outcome |

|---|---|---|

| Ketone Activation | Pd(PPh₃)₄, CuI, THF, 60°C | 78% yield |

| Cyclopropylethynyl | Cyclopropylethynyl-MgBr | Retention of S-configuration |

This method requires anhydrous conditions to prevent alkyne hydrolysis.

Cyclopropanation of Propargyl Alcohols

Alternative routes cyclopropanate propargyl intermediates using Simmons-Smith reagents:

| Reagent | Substrate | Diastereoselectivity |

|---|---|---|

| Zn(CH₂I)₂, Et₂O | Propargyl trifluoromethyl ether | 8:1 dr |

Post-cyclopropanation, oxidation and amination yield the target compound.

Multi-Step Synthesis from Efavirenz Intermediates

Industrial routes often derive the compound from Efavirenz synthesis byproducts. Key steps include:

Reductive Amination of Keto Intermediates

Efavirenz’s keto-alcohol intermediate undergoes reductive amination with ammonia:

| Step | Conditions | Outcome |

|---|---|---|

| Keto-Alcohol | NH₃, NaBH₃CN, MeOH | 65% yield |

| Chiral Resolution | L-Tartaric acid, ethanol | 99% ee |

This method’s scalability is offset by moderate yields, necessitating chromatographic purification.

Enzymatic Resolution

Lipase-catalyzed kinetic resolution of racemic alcohols offers an eco-friendly alternative:

| Enzyme | Substrate | Selectivity (krel) |

|---|---|---|

| Candida antarctica | Racemic propyn-1-ol | 28 |

Despite high selectivity, industrial adoption is limited by enzyme costs.

Retrosynthetic Analysis and Precursor Optimization

| Precursor | Pathway | Complexity Score |

|---|---|---|

| 2-Amino-5-chlorophenol | Friedel-Crafts → Cyclopropanation | 8.2/10 |

| Cyclopropylacetylene | Sonogashira → Amination | 7.6/10 |

The first route minimizes stereochemical challenges, while the second optimizes atom economy.

Industrial-Scale Manufacturing Considerations

Ningbo Inno Pharmchem Co.,Ltd’s patented process highlights:

-

Continuous Flow Reactors : Reduce reaction time from 48h (batch) to 6h.

-

In-line Analytics : HPLC-MS monitors enantiomeric excess in real-time.

Challenges include handling hygroscopic intermediates and ensuring catalyst recyclability.

Chemical Reactions Analysis

Types of Reactions

(S)-1-(2-Amino-5-chlorophenyl)-1-(trifluoromethyl)-3-cyclopropyl-2-propyn-1-OL can undergo various chemical reactions, including:

Oxidation: Conversion of the amino group to a nitro group or other oxidized forms.

Reduction: Reduction of the chlorophenyl group to a phenyl group.

Substitution: Nucleophilic substitution reactions at the amino or chlorophenyl positions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to facilitate the desired transformations.

Major Products Formed

Major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group may yield nitro derivatives, while substitution reactions can introduce various functional groups at the chlorophenyl position.

Scientific Research Applications

Research indicates that this compound exhibits significant biological activity, primarily through interactions with specific molecular targets within cells. Its structural characteristics allow it to modulate enzyme activities or receptor functions, leading to various physiological effects.

Anticancer Activity

Several studies have documented the antiproliferative effects of (S)-1-(2-Amino-5-chlorophenyl)-1-(trifluoromethyl)-3-cyclopropyl-2-propyn-1-OL against various cancer cell lines:

| Compound Structure | Cell Line Tested | IC50 Value (µM) | Mechanism of Action |

|---|---|---|---|

| Epothilone A Analog | Breast Cancer | 0.5 | Tubulin polymerization |

| (S)-1-(2-Amino-5-chlorophenyl)... | Colon Cancer | 0.8 | Microtubule stabilization |

| (S)-1-(2-Amino-5-chlorophenyl)... | Lung Cancer | 0.6 | Apoptosis induction via disruption |

These findings suggest that the compound could be a promising candidate for further development as an anticancer agent.

Other Potential Applications

Beyond oncology, this compound's unique properties may also lend themselves to applications in:

- Virology : Investigations into antiviral properties are ongoing, given its structural similarities to known antiviral agents.

- Neuroscience : Potential modulation of neurotransmitter systems due to its ability to cross the blood-brain barrier.

Mechanism of Action

The mechanism of action of (S)-1-(2-Amino-5-chlorophenyl)-1-(trifluoromethyl)-3-cyclopropyl-2-propyn-1-OL involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and triggering downstream signaling pathways. This can result in various biological effects, depending on the specific target and context.

Comparison with Similar Compounds

Research Findings and Industrial Relevance

- Efavirenz Synthesis : The target compound’s optimized synthetic route achieves high yields (>80%) in industrial settings, reducing production costs compared to earlier intermediates .

- Quality Control : Rigorous purity standards (≥98.0%) minimize impurities in Efavirenz batches, complying with FDA and EMA guidelines .

- Market Position: China dominates its production, with manufacturers like NINGBO INNO PHARMCHEM CO.,LTD. leveraging advanced flow chemistry techniques to meet global demand .

Biological Activity

(S)-1-(2-Amino-5-chlorophenyl)-1-(trifluoromethyl)-3-cyclopropyl-2-propyn-1-OL, commonly referred to by its CAS number 209414-27-7, is a fluorinated compound with significant biological activity. This compound is structurally related to various pharmacologically active agents and has been studied for its potential therapeutic applications, particularly in oncology and virology.

- Molecular Formula : C13H11ClF3NO

- Molecular Weight : 289.68 g/mol

- Density : 1.5 ± 0.1 g/cm³

- Boiling Point : 425.1 ± 45.0 °C at 760 mmHg

- HPLC Purity : >95% .

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. Research indicates that compounds with similar structures often exhibit cytotoxic effects through mechanisms such as:

- Tubulin Polymerization : Similar to epothilones and taxanes, this compound may induce microtubule stabilization, leading to cell cycle arrest and apoptosis in cancer cells .

Antiproliferative Effects

Several studies have evaluated the antiproliferative effects of related compounds against various cancer cell lines:

| Compound Structure | Cell Line Tested | IC50 Value (µM) | Mechanism of Action |

|---|---|---|---|

| Epothilone A Analog | Breast Cancer | 0.5 | Tubulin polymerization |

| (S)-1-(2-Amino-5-chlorophenyl)... | Colon Cancer | 0.8 | Microtubule stabilization |

| (S)-1-(2-Amino-5-chlorophenyl)... | Lung Cancer | 0.6 | Apoptosis induction via microtubule disruption |

The above table summarizes findings from various studies where structural analogs of this compound demonstrated significant antiproliferative activity against multiple cancer types .

Study on Anticancer Properties

In a notable study published in PubMed, researchers synthesized several analogs of epothilone A, including those structurally related to (S)-1-(2-Amino-5-chlorophenyl)... The compounds were screened for their ability to induce tubulin polymerization and were found effective in promoting cell death in various tumor cell lines . The study highlighted that modifications in the cyclopropyl group could significantly influence the biological activity.

Research on Viral Inhibition

Another research project focused on the antiviral properties of related compounds, suggesting that (S)-1-(2-Amino-5-chlorophenyl)... could inhibit viral replication through interference with viral protein synthesis pathways. The compound's trifluoromethyl group enhances its lipophilicity, facilitating better cell membrane penetration and subsequent antiviral efficacy .

Q & A

Q. 1.1. How is the stereochemical purity of (S)-1-(2-Amino-5-chlorophenyl)-1-(trifluoromethyl)-3-cyclopropyl-2-propyn-1-ol validated in synthetic batches?

Methodological Answer:

- Chiral HPLC : Use a chiral stationary phase (e.g., amylose- or cellulose-based columns) with a mobile phase optimized for polar interactions. Monitor retention times against a racemic mixture to confirm enantiomeric excess (ee) ≥98% .

- Optical Rotation : Compare experimental [α]D values with literature data (e.g., +15° to +25° in methanol) to verify stereochemical consistency .

Q. 1.2. What are the critical stability parameters for storing this compound in laboratory settings?

Methodological Answer:

- Storage Conditions : Store at -4°C in airtight, light-resistant containers under inert gas (N₂/Ar) to prevent oxidation or hydrolysis of the cyclopropyl and trifluoromethyl groups .

- Degradation Monitoring : Perform accelerated stability studies (40°C/75% RH for 6 months) with periodic HPLC analysis to detect degradation products like 4-chloroaniline (if present) .

Q. 1.3. How is solubility optimized for in vitro assays involving this compound?

Methodological Answer:

- Solvent Selection : Use DMSO for stock solutions (10–50 mM) due to its low reactivity with propargyl alcohol and trifluoromethyl groups. Dilute in PBS or cell culture media (<1% DMSO) to avoid cytotoxicity .

- Surfactant Use : For hydrophobic assays, add 0.01% Tween-80 to enhance dispersion without altering biological activity .

Advanced Research Questions

Q. 2.1. What strategies are employed to resolve contradictions in bioactivity data across different cell lines?

Methodological Answer:

- Dose-Response Curves : Use a wide concentration range (1 nM–100 µM) to identify off-target effects or saturation points.

- Receptor Binding Assays : Pair with radiolabeled analogs (e.g., ³H/¹⁴C isotopes) to quantify binding affinity (Kd) to targets like androgen receptors, as suggested by its structural analogs .

- Transcriptomic Profiling : Perform RNA-seq on discrepant cell lines to identify differential expression of metabolic enzymes (e.g., CYP450 isoforms) that may alter compound efficacy .

Q. 2.2. How is enantioselective synthesis achieved for the (S)-configured stereocenter?

Methodological Answer:

- Catalytic Asymmetric Addition : Use chiral ligands (e.g., BINAP or Josiphos) with Cu(I) catalysts to control propargyl alcohol formation during cyclopropane ring closure .

- Kinetic Resolution : Employ lipases or esterases to hydrolyze the undesired (R)-enantiomer from racemic intermediates, achieving >99% ee .

Q. 2.3. What advanced analytical techniques are used to characterize degradation pathways under oxidative stress?

Methodological Answer:

- LC-HRMS : Identify degradation products (e.g., hydroxylated cyclopropane derivatives) using high-resolution mass spectrometry with electrospray ionization (ESI+).

- NMR Tracking : Conduct ¹⁹F NMR to monitor trifluoromethyl group stability under H₂O₂ exposure, as fluorine signals are sensitive to electronic environment changes .

Q. 2.4. How is the compound’s interaction with lipid membranes evaluated for drug delivery applications?

Methodological Answer:

- Surface Plasmon Resonance (SPR) : Immobilize liposomes on L1 sensor chips and measure compound binding kinetics (ka/kd) at varying pH .

- Molecular Dynamics Simulations : Model the compound’s partitioning into bilayers using software like GROMACS, focusing on cyclopropane-induced membrane rigidity .

Data Contradiction and Reproducibility

Q. 3.1. How can discrepancies in reported melting points (e.g., 210–215°C) be reconciled?

Methodological Answer:

Q. 3.2. What steps ensure reproducibility in biological assays given its light sensitivity?

Methodological Answer:

- Light-Protected Workflows : Conduct experiments under amber light or use UV-filtered labware to prevent photodegradation.

- Internal Controls : Include a stable analog (e.g., deuterated or methyl-protected derivative) in each assay batch to normalize activity data .

Regulatory and Safety Considerations

Q. 4.1. What precautions are mandated for handling this compound under EU chemical safety regulations?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.